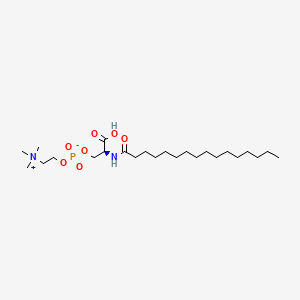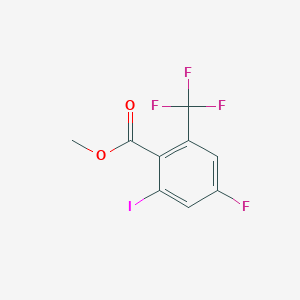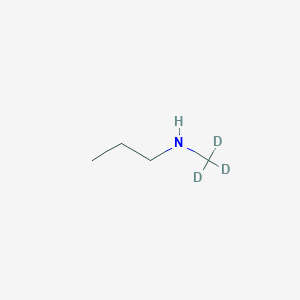
4-(4,4-Difluoropyrrolidin-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4-Difluoropyrrolidin-3-yl)pyridine is an organic compound that features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and attached to a pyridine ring at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropyrrolidin-3-yl)pyridine typically involves the introduction of fluorine atoms into the pyrrolidine ring followed by the attachment of the pyrrolidine ring to the pyridine ring. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-(4,4-Difluoropyrrolidin-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized pyrrolidine rings.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of pyridine derivatives with substituted pyrrolidine rings.
科学的研究の応用
4-(4,4-Difluoropyrrolidin-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 4-(4,4-Difluoropyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the pyrrolidine ring can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or electrostatic interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
類似化合物との比較
Similar Compounds
4-Pyrrolidinylpyridine: Similar structure but lacks the fluorine atoms, resulting in different chemical properties and biological activities.
3-(4,4-Difluoropyrrolidin-3-yl)pyridine: A positional isomer with the fluorine atoms at different positions, leading to variations in reactivity and applications.
Uniqueness
4-(4,4-Difluoropyrrolidin-3-yl)pyridine is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable scaffold for drug discovery and materials science.
特性
分子式 |
C9H10F2N2 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
4-(4,4-difluoropyrrolidin-3-yl)pyridine |
InChI |
InChI=1S/C9H10F2N2/c10-9(11)6-13-5-8(9)7-1-3-12-4-2-7/h1-4,8,13H,5-6H2 |
InChIキー |
ZDGKNBVJPPZGSZ-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1)(F)F)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
![(S)-tert-Butyl 1-(chloromethyl)-5-((4-methylpiperazine-1-carbonyl)oxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B15291788.png)
